N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide is a synthetic compound categorized as a triazole derivative. This compound possesses a unique molecular structure that combines a triazole ring with a heptanamide chain, contributing to its distinct chemical and biological properties. The compound is primarily investigated for its potential applications in medicinal chemistry and various scientific research fields.
The compound is synthesized through various chemical methods, often involving the formation of the triazole ring followed by amidation to attach the heptanamide group. Its synthesis and characterization have been documented in chemical literature, including resources from Benchchem and American Elements .
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide falls under the category of organic compounds, specifically in the subclass of triazole derivatives. These compounds are characterized by their five-membered aromatic ring containing three nitrogen atoms.
The synthesis of N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide typically involves several key steps:
The synthesis may utilize various reagents and conditions, including:
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide has a complex structure characterized by:
Property | Value |
---|---|
CAS Number | 62400-45-7 |
Molecular Formula | C17H24N4O |
Molecular Weight | 300.4 g/mol |
IUPAC Name | N-Methyl-N-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)heptanamide |
InChI | InChI=1S/C17H24N4O/c1... |
SMILES | CCCCCCC(=O)N(C)C1=NC(=NN1C)C2=CC=CC=C2 |
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired outcome. For example:
The mechanism of action for N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide involves its interaction with biological targets at the molecular level:
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide typically appears as a solid at room temperature.
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential versatility across multiple fields.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7